synthesis and characterization of 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione
synthesis and characterization of 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione. The pyrazolo[1,5-a]pyrimidine scaffold and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] This guide details a robust synthetic pathway, starting from readily available precursors to yield the target thione. Furthermore, it outlines the full suite of analytical techniques required for unambiguous structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties.[2] These compounds have demonstrated potential as anticancer, anti-inflammatory, and antiviral agents.[1] The structural versatility of this core allows for extensive modification, enabling the fine-tuning of its biological activity.[3] The replacement of the more common oxygen atom at the 4-position with a sulfur atom, to form a thione, can significantly alter the compound's electronic properties and biological profile, making 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione a molecule of considerable interest for further investigation.
Synthetic Strategy and Protocols
The synthesis of 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is approached in a two-step sequence. The first stage involves the construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one precursor, followed by a thionation reaction to yield the final product.
Synthesis of 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (2)
The synthesis of the pyrazinone precursor (2) is adapted from established methods for related derivatives.[4][5] The reaction proceeds via a condensation and cyclization of a substituted pyrazole with an amine.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (Intermediate A):
-
To a solution of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetophenone (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (2):
-
A mixture of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (Intermediate A) (1.0 eq) and 2-aminoethanol (2.0 eq) is heated, either conventionally or under microwave irradiation, in the absence of a solvent.[4]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with a suitable solvent (e.g., diethyl ether), filtered, and dried to afford the desired pyrazinone (2).
-
Thionation of 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (2) to Yield 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (3)
The conversion of the carbonyl group in the pyrazinone (2) to a thiocarbonyl is effectively achieved using Lawesson's reagent.[6][7]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (2) (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.[8]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (3) as a solid.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and heterocyclic protons.
-
Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons.
-
Pyrazolo[1,5-a]pyrazine Core Protons: The protons on the heterocyclic core will appear as distinct signals. Based on data for similar pyrazolo[1,5-a]pyrimidine systems, the chemical shifts can be predicted.[9][10][11]
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 10-12 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Thiocarbonyl Carbon (C=S): A characteristic downfield signal, typically in the range of δ 180-200 ppm.
-
Aromatic and Heterocyclic Carbons: Signals for the phenyl and pyrazolo[1,5-a]pyrazine carbons will appear in the aromatic region (δ 110-160 ppm). Specific assignments can be aided by 2D NMR techniques.[9][10]
| Predicted ¹H and ¹³C NMR Data for 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione |
| ¹H NMR (in DMSO-d₆) |
| Proton |
| Phenyl-H |
| Pyrazolo-H |
| Pyrazine-H |
| NH |
| ¹³C NMR (in DMSO-d₆) |
| Carbon |
| C=S |
| Phenyl-C |
| Pyrazolo-C |
| Pyrazine-C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The electron impact mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (C₁₂H₉N₃S, MW = 227.29 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small molecules such as HCN, CS, and cleavage of the phenyl group.[12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3100-3300 cm⁻¹.
-
C=S Stretch: A characteristic absorption band for the thiocarbonyl group is expected in the range of 1020-1250 cm⁻¹.[15][16][17] The absence of a strong carbonyl (C=O) peak around 1650-1700 cm⁻¹ will confirm the successful thionation.[18]
-
Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
| Predicted IR Absorption Bands |
| Functional Group |
| N-H Stretch |
| Aromatic C-H Stretch |
| C=C Stretch (Aromatic) |
| C=S Stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which should be in close agreement with the calculated values for the molecular formula C₁₂H₉N₃S.
-
Calculated: C, 63.41%; H, 3.99%; N, 18.49%; S, 14.11%
-
Found: The experimental values should be within ±0.4% of the calculated values.
Experimental Workflow and Logic
The overall workflow for the is designed to be efficient and self-validating at each critical step.
Figure 1. A comprehensive workflow diagram illustrating the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the . By following the outlined procedures, researchers can reliably produce this novel compound and confirm its structure with a high degree of confidence. The availability of this synthetic route and the accompanying characterization data will facilitate further investigation into the biological properties and potential therapeutic applications of this and related pyrazolo[1,5-a]pyrazine derivatives.
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